2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide is believed to be the VEGFR-2 tyrosine kinase . This enzyme plays a crucial role in tumor angiogenesis and metastasis . The compound is also known as an amino acid derivative that can be used as a potential antitubercular drug .
Mode of Action
This compound interacts with its target by binding to the active pocket of VEGFR-2 tyrosine kinase . This interaction inhibits the signaling pathway of VEGFR-2, which is essential for tumor angiogenesis and metastasis .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . By inhibiting this pathway, it disrupts tumor survival, leading to apoptosis and cell cycle arrest in cancer cells .
Pharmacokinetics
It’s noted that the compound has good pharmacokinetic characteristics , which suggests that it may have favorable absorption, distribution, metabolism, and excretion profiles that contribute to its bioavailability.
Result of Action
The compound exhibits significant anticancer effects. It induces apoptosis and causes cell cycle arrest in cancer cells . Additionally, it has been shown to have antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been identified as a potential antitubercular agent, interacting with enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The compound inhibits the activity of these enzymes, leading to the disruption of cell wall synthesis and ultimately the death of the mycobacteria . Additionally, this compound has shown interactions with various proteins involved in cellular signaling pathways, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways . This is achieved through the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death . Furthermore, this compound has been found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, thereby preventing the growth and spread of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes involved in mycolic acid biosynthesis, inhibiting their activity and disrupting the cell wall synthesis of mycobacteria . Additionally, the compound acts as a tyrosine kinase inhibitor, targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) and blocking its signaling pathway . This inhibition leads to the suppression of angiogenesis and tumor growth . The compound also modulates gene expression by binding to specific transcription factors, thereby regulating the expression of genes involved in apoptosis and cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inhibiting mycobacterial growth and inducing apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mycobacterial growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active and inactive metabolites . These metabolites are then excreted through the renal and biliary systems . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it has been observed to accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential and inducing the release of cytochrome c . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide . The reaction is carried out under reflux conditions in ethanol, resulting in the formation of the desired product. The reaction can be represented as follows:
4-Chlorobenzaldehyde+Thiosemicarbazide→this compound
Chemical Reactions Analysis
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular agent. The compound exhibits activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Cancer Research: Derivatives of this compound have shown cytotoxic activity against various cancer cell lines. These derivatives are being explored as potential anticancer agents.
Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it useful in the development of new antimicrobial agents.
Comparison with Similar Compounds
2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
4-Chlorobenzaldehyde thiosemicarbazone: This compound is structurally similar and shares similar biological activities.
Hydrazine-1-carbothioamide derivatives: These compounds have been studied for their anticancer and antimicrobial properties.
Trimethoxy-benzylidene-hydrazine-carbothioamide: This compound has shown antioxidant, antimicrobial, and antiparasitic activities.
The uniqueness of this compound lies in its specific activity against Mycobacterium tuberculosis and its potential as a lead compound for developing new antitubercular and anticancer agents.
Properties
IUPAC Name |
[(E)-(4-chlorophenyl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABQYDLGFZXBIK-VZUCSPMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5706-80-9 | |
Record name | NSC8277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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